propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that belongs to the class of benzothiophene derivatives. This compound is known for its unique chemical structure, which includes a benzothiophene ring system substituted with a propyl ester and a chloro-benzothienyl carbonyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzothienyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting bacterial growth and reducing inflammation .
Comparison with Similar Compounds
propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a propyl ester.
Propyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure with an additional methyl group on the benzothiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C21H20ClNO3S2 |
---|---|
Molecular Weight |
434 g/mol |
IUPAC Name |
propyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO3S2/c1-2-11-26-21(25)16-12-7-3-5-9-14(12)28-20(16)23-19(24)18-17(22)13-8-4-6-10-15(13)27-18/h4,6,8,10H,2-3,5,7,9,11H2,1H3,(H,23,24) |
InChI Key |
DQUZXFDHUNAEOR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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